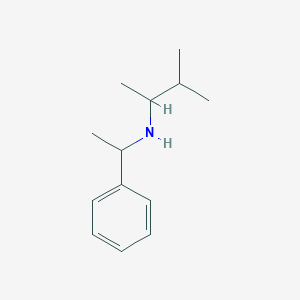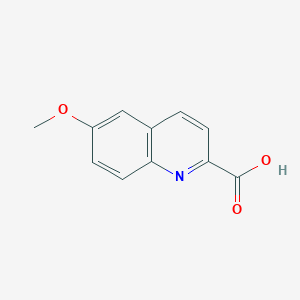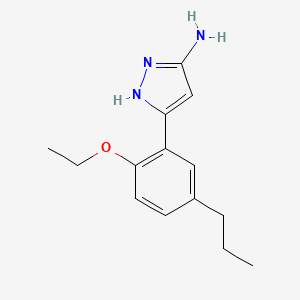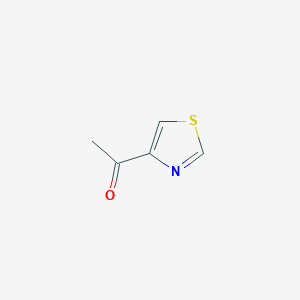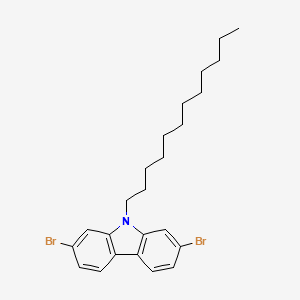
2,7-Dibromo-9-dodecylcarbazole
概要
説明
2,7-Dibromo-9-dodecylcarbazole is a chemical compound with the molecular formula C24H31Br2N and a molecular weight of 493.33 . It appears as a white to yellow to green powder or crystal .
Synthesis Analysis
The synthesis of 2,7-Dibromo-9-dodecylcarbazole involves alkylation and bromination reactions . A new and simple eco-friendly alkylation method has been reported for the synthesis of this compound .Molecular Structure Analysis
The molecular structure of 2,7-Dibromo-9-dodecylcarbazole is characterized by two bromine atoms and a dodecyl group attached to a carbazole unit . The carbazole unit is an aromatic heterocyclic molecule with two six-membered benzene rings and a five-membered nitrogen in intramolecular conjugate compound .Physical And Chemical Properties Analysis
2,7-Dibromo-9-dodecylcarbazole is a solid at 20 degrees Celsius .科学的研究の応用
Electronic Properties and Charge Carrier Transports
2,7-Dibromo-9-dodecylcarbazole and its derivatives are integral in the study of polycarbazoles, which are known for their significant optical and electronic properties. Research on polycarbazoles, including poly(N-dodecyl-2,7-carbazolediyl), highlights their potential in organic electronic devices due to their charge carrier mobilities. These properties are crucial for the development of high-efficiency organic electronic materials (Yasutani, Honsho, Saeki, & Seki, 2012).
Synthesis Methods
The synthesis of 2,7-dibromo-9H-carbazole, a key building block for organic semiconductors, has been refined through methods like microwave activation in a flow-type reactor. This advancement represents a more efficient and environmentally friendly approach to producing these critical components, which are crucial for the manufacturing of organic semiconductors (Khrustalev, Yedrissov, Vetrova, & Khrustaleva, 2020).
Polycarbazole Derivatives in Solar Cells
Studies on polycarbazole derivatives, such as poly(9-dodecylcarbazole) and its copolymers, indicate their viability in solar cell applications. These materials have been analyzed for their thermal stability, absorption spectra, and electrochemical properties, showing promise for use in photovoltaic cells due to their band gaps and absorption characteristics (Pokhrel, Kalita, & Dolui, 2011).
Photovoltaic Efficiency Optimization
Research involving 2,7-dibromo-9-dodecylcarbazole derivatives extends to optimizing organic solar cell efficiency. Investigations into the role of the active layer thickness in solar cells using materials containing this compound have yielded insights into improving power conversion efficiency and understanding the relationship between molecular structure and photovoltaic performance (Apaydin, Yıldız, Çırpan, & Toppare, 2013).
Impact on Human Umbilical Vein Endothelial Cells (HUVECs)
A study on 2,7-Dibromocarbazole's impact on HUVECs has shown that it can interfere with tube formation by altering the DNA methylation status of the Ang2 promoter, thus affecting angiogenesis. This research provides insights into thebiological interactions of this compound, which is significant for understanding its potential environmental and health impacts (Ji, Yue, Gu, Kong, Chen, Yu, Sun, & Zhao, 2019).
Electroluminescence and Conjugated Polymers
The synthesis of 2,7-dibromo-N-hexylcarbazole and its incorporation into novel conjugated polymers has been explored. These polymers show promise for electroluminescent applications due to their efficient blue-to-green light emission, thermal stability, and charge transport ability. Such developments are crucial in the field of light-emitting diodes and related technologies (Tang, Lin, Ke, & Chen, 2008).
Synthesis of Polycarbazoles for Electronic Materials
The efficient synthesis of 2,7-dibromocarbazoles and their use as monomers for electrically active organic materials have been reported. These materials are of interest for their potential applications in the creation of new polymers with desirable electronic properties (Dierschke, Grimsdale, & Müllen, 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,7-dibromo-9-dodecylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31Br2N/c1-2-3-4-5-6-7-8-9-10-11-16-27-23-17-19(25)12-14-21(23)22-15-13-20(26)18-24(22)27/h12-15,17-18H,2-11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJGUMLGJPJNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9-dodecylcarbazole | |
CAS RN |
544436-47-7 | |
| Record name | 2,7-Dibromo-9-dodecylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






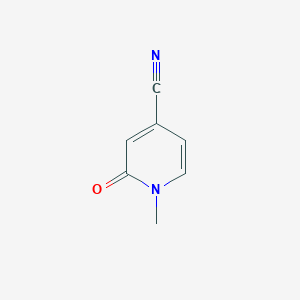

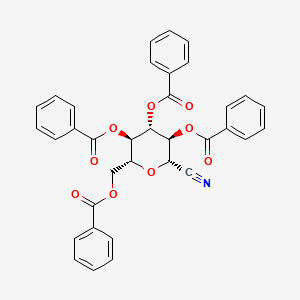
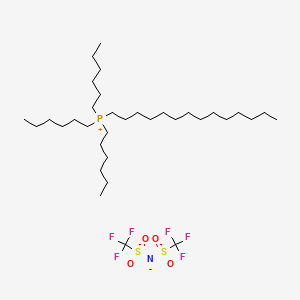
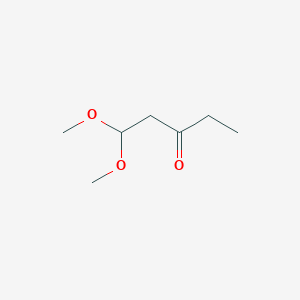
![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1352750.png)

